molecular formula C9H12N2O B2770973 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 2230672-24-7

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2770973
CAS No.: 2230672-24-7
M. Wt: 164.208
InChI Key: XLGMMBSLTIKWNX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, has been a subject of interest in recent years . Various researchers have focused on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Chemical Reactions Analysis

Pyrazole-containing compounds, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, are known for their versatility as synthetic intermediates . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in various fields .

Scientific Research Applications

Heterocyclic Compound Synthesis

Friendländer Synthesis of Pyrazolo[4,3-b]pyridines : The reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones containing methylene groups, under specific conditions, led to the formation of pyrazolo[4,3-b]pyridines, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures (Yakovenko et al., 2019).

Knoevenagel Condensation in Ionic Liquids : A study demonstrated the efficiency of Knoevenagel condensation reactions involving aromatic aldehydes, including pyrazole derivatives, in ionic liquids. This method offered higher yields and shorter reaction times compared to conventional procedures, emphasizing the role of green chemistry in heterocyclic compound synthesis (Hangarge et al., 2002).

Cyclocondensation for Pyrazolopyridines : Research into the reactions of 5-aminopyrazoles with arylidenepyruvic acids and aromatic aldehydes explored several pathways to synthesize pyrazolo[3,4-b]pyridine-6-carboxylic acids. These findings underscore the synthetic versatility of pyrazole carbaldehydes in creating a variety of heterocyclic compounds (Chebanov et al., 2007).

Antimicrobial Activity

Antimicrobial Activity of 4H-Chromene Derivatives : A study on the synthesis of 4H-chromene derivatives bearing 5-phenoxypyrazole, initiated from pyrazole-4-carbaldehyde, demonstrated antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Sangani et al., 2012).

Future Directions

The future directions in the research and application of pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, involve the development of green methodologies for their synthesis . These methodologies are eco-friendly and ideal, with a broad scope that could feasibly lead to advancements in organic synthesis .

Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMMBSLTIKWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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